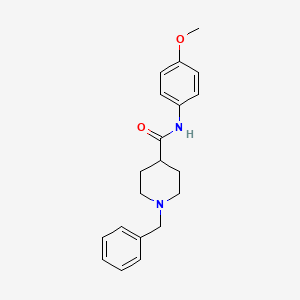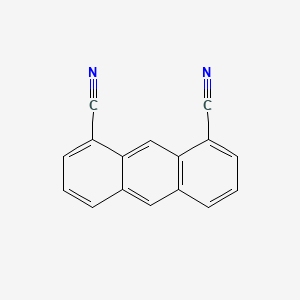
Zinc tetrasulfonate phthalocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc(II) phthalocyanine tetrasulfonic acid is a tetra-sulfonated derivative of zinc phthalocyanine, belonging to the tetrapyrrole family. This compound is widely recognized for its role as a photosensitizer in photodynamic therapy, facilitating the treatment of various conditions. Additionally, it acts as a catalyst for both organic and electrochemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc(II) phthalocyanine tetrasulfonic acid typically involves the sulfonation of zinc phthalocyanine. The process begins with the reaction of zinc phthalocyanine with concentrated sulfuric acid, leading to the formation of the tetrasulfonic acid derivative. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of zinc(II) phthalocyanine tetrasulfonic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is then purified through crystallization and filtration processes to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc(II) phthalocyanine tetrasulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various catalytic processes.
Reduction: Reduction reactions can modify the electronic properties of the compound, enhancing its photophysical characteristics.
Substitution: The sulfonic acid groups can be substituted with other functional groups to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various derivatives of zinc(II) phthalocyanine tetrasulfonic acid, each with unique properties suitable for different applications. For example, oxidation can lead to the formation of higher oxidation states, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Zinc(II) phthalocyanine tetrasulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic and electrochemical reactions, facilitating the synthesis of complex molecules.
Biology: The compound serves as a photosensitizer in photodynamic therapy, enabling the targeted treatment of cancer and other diseases.
Medicine: Its role in photodynamic therapy extends to the treatment of various medical conditions, including skin disorders and bacterial infections.
Wirkmechanismus
The mechanism of action of zinc(II) phthalocyanine tetrasulfonic acid involves its ability to generate reactive oxygen species upon exposure to light. These reactive oxygen species can induce cell death in targeted tissues, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to the disruption of cellular functions and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc(II) tetrakis(4-sulfonatophenyl)porphyrin: This compound shares similar photophysical properties but differs in its structural framework.
Zinc(II) phthalocyanine: The non-sulfonated version of the compound, which lacks the water solubility provided by the sulfonic acid groups.
Uniqueness
Zinc(II) phthalocyanine tetrasulfonic acid is unique due to its high water solubility, which enhances its applicability in biological and medical fields. The presence of sulfonic acid groups also allows for easy functionalization, making it a versatile compound for various scientific applications .
Eigenschaften
Molekularformel |
C32H16N8O12S4Zn |
|---|---|
Molekulargewicht |
898.2 g/mol |
IUPAC-Name |
zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid |
InChI |
InChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2 |
InChI-Schlüssel |
CNTYIVNBEJZRNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B11929961.png)
![(1R,2R,5R,7R,10S,11S,14S,16R,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B11929974.png)

![Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate](/img/structure/B11929993.png)



![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)


![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)
![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)

